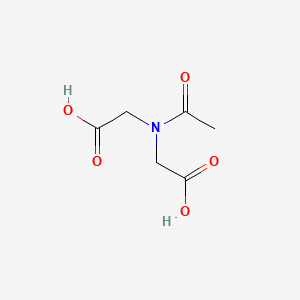

N-acetyliminodiacetic acid

Description

Contextualization within Aminocarboxylic Acids and Chelating Agent Chemistry

N-acetyliminodiacetic acid belongs to the class of aminocarboxylic acids, specifically aminopolycarboxylic acids (APCAs). wikipedia.org APCAs are organic compounds that contain at least one nitrogen atom linked through carbon atoms to two or more carboxyl groups. wikipedia.org The parent compound in this family, iminodiacetic acid (IDA), is formed by replacing a hydrogen atom on the nitrogen of the amino acid glycine (B1666218) with an acetate (B1210297) group (–CH₂COOH), making it a tridentate ligand. wikipedia.org this compound is a derivative where the hydrogen on the imino group of IDA is replaced by an acetyl group (–COCH₃).

The defining characteristic of aminopolycarboxylates like this compound is their ability to act as chelating agents. wikipedia.orgbasf.com Chelating agents are molecules that can form multiple coordinate bonds with a single central metal ion, effectively sequestering it in a stable, ring-like structure known as a chelate. ncert.nic.in This sequestration ability is crucial in a multitude of applications, from industrial processes to environmental science. wikipedia.orgscience.gov The strength and selectivity of the chelation can be modified by altering the structure of the ligand. wikipedia.org this compound has been shown to be an effective chelating agent, for instance, competing effectively for cobalt(II) ions in solution. epo.orggoogle.com This property is central to its role in processes like the recovery of cobalt catalysts from reaction mixtures. epo.org

The table below outlines the key properties of this compound.

| Property | Value |

| Chemical Formula | C₆H₉NO₅ |

| IUPAC Name | 2-[acetyl(carboxymethyl)amino]acetic acid |

| Classification | Aminopolycarboxylic acid, Chelating Agent |

| Key Functional Groups | Carboxylic Acid, Amide |

Historical Development and Significance of Iminodiacetic Acid Derivatives

The study and application of iminodiacetic acid (IDA) and its derivatives have a notable history in chemistry. Iminodiacetic acid itself, with the formula HN(CH₂CO₂H)₂, was first introduced as a popular chelating ligand in the early 1950s. wikipedia.orgebi.ac.uk It is a dicarboxylic acid amine and serves as a fundamental building block for more complex chelating agents. wikipedia.orgebi.ac.uk For instance, the widely used hexadentate ligand ethylenediaminetetraacetic acid (EDTA) can be conceptualized as containing two IDA units linked by an ethylene (B1197577) bridge. wikipedia.orgncert.nic.in

The significance of IDA lies in its versatility as a tridentate ligand and as a precursor for a vast array of derivatives. wikipedia.orgwikipedia.org Scientists soon began to create derivatives by substituting the hydrogen atom on the nitrogen, leading to ligands with tailored properties. wikipedia.orgacs.org These N-substituted derivatives include compounds like lidofenin (B1675315) and mebrofenin, used in medical imaging, and polymers that incorporate the IDA structure to create ion-exchange resins. wikipedia.org

This compound emerged within this context as a key intermediate and a functional molecule in its own right. It is considered a precursor in the synthesis of iminodiacetic acid and other compounds. epo.org For example, it is used in the preparation of N-(phosphonomethyl)iminodiacetic acid, an important step in one of the industrial processes to manufacture the herbicide glyphosate. google.com The development of synthetic routes, such as the amidocarboxymethylation reaction to produce this compound, highlights its industrial relevance. google.com Furthermore, research has demonstrated the application of "acetyl-iminodiacetic acid" in modifying polymer monoliths for use in high-performance chelation ion chromatography to separate metal ions. sigmaaldrich.comsigmaaldrich.com This illustrates the ongoing evolution and application of IDA derivatives in modern analytical chemistry.

The table below compares iminodiacetic acid with its N-acetyl derivative.

| Compound | Formula | Key Feature | Primary Role |

| Iminodiacetic Acid (IDA) | C₄H₇NO₄ | Secondary amine, two carboxylic acid groups | Tridentate chelating ligand, synthetic precursor wikipedia.orgwikipedia.org |

| This compound | C₆H₉NO₅ | Tertiary amide, two carboxylic acid groups | Chelating agent, synthetic intermediate epo.orggoogle.com |

Structure

3D Structure

Properties

CAS No. |

86607-56-9 |

|---|---|

Molecular Formula |

C6H9NO5 |

Molecular Weight |

175.14 g/mol |

IUPAC Name |

2-[acetyl(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C6H9NO5/c1-4(8)7(2-5(9)10)3-6(11)12/h2-3H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

ULRFBIKSYXNUND-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyliminodiacetic Acid and Its Key Intermediates

Continuous Amidocarboxymethylation Reaction Pathways

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. The application of this technology to amidocarboxymethylation for synthesizing N-acetyliminodiacetic acid precursors represents a modern approach to its production.

Process Design and System Optimization

The design of a continuous flow system for amidocarboxymethylation is critical for optimizing reaction efficiency and product yield. Key components of such a system typically include pumps for reagent delivery, reactors (such as coiled tubes or plate-type microreactors), and in-line analytical tools for real-time monitoring.

System optimization involves the manipulation of several parameters to achieve the desired outcome. These parameters can be fine-tuned using Design of Experiments (DoE) methodologies to efficiently map the reaction space. Scaling up a continuous flow process can be achieved by either increasing the reactor size and flow rates or by "numbering-up," which involves running multiple smaller reactors in parallel. A "telescoped" approach, where sequential reaction steps are performed in a continuous stream without isolating intermediates, can significantly reduce processing time and waste.

Table 1: Key Parameters for Optimization in Continuous Flow Synthesis

| Parameter | Description | Impact on Reaction |

|---|---|---|

| Flow Rate | The rate at which reagents are pumped through the reactor. | Determines residence time, influencing reaction completion and byproduct formation. |

| Temperature | The temperature maintained within the reactor coil or plates. | Affects reaction kinetics; higher temperatures can increase reaction rates but may also lead to degradation. |

| Pressure | The pressure within the system, often controlled by a back-pressure regulator. | Can keep reagents in the liquid phase above their boiling points and influence gas solubility. |

| Reagent Stoichiometry | The molar ratio of the reactants being fed into the system. | Crucial for maximizing the conversion of the limiting reagent and minimizing unreacted starting materials. |

| Solvent | The medium in which the reaction is conducted. | Affects solubility of reagents and catalysts, and can influence reaction pathways. |

| Reactor Type | The physical configuration of the reactor (e.g., PFA tubing, plate microreactor). | Influences heat and mass transfer characteristics; material choice (e.g., Hastelloy) is critical for corrosive reagents. |

Catalytic Systems and Reagent Feedstock Management

In a hypothetical continuous amidocarboxymethylation process leading to an intermediate for this compound, the precise management of gaseous and liquid feedstocks is paramount. This reaction would involve the catalytic carbonylation of acetamide (B32628) and formaldehyde (B43269).

The key reagents would include:

Acetamide: The source of the acetylamino group.

Formaldehyde: A one-carbon building block.

Carbon Monoxide (CO): The source of the carbonyl groups for the carboxylic acid moieties.

Hydrogen (H₂): May be used depending on the specific catalytic cycle, potentially for catalyst regeneration or hydrogenation side reactions.

The catalytic system is central to the reaction's success. Carbonylation reactions of this nature typically employ transition-metal catalysts. The catalyst, dissolved in the reaction solvent, would be mixed with the acetamide and formaldehyde feedstock stream before entering the reactor. Gaseous reagents like carbon monoxide and hydrogen would be introduced under pressure, ensuring sufficient dissolution in the liquid phase for the reaction to proceed efficiently. The choice of catalyst influences the reaction's selectivity and rate.

Acylation Strategies of Iminodiacetic Acid

A more direct and widely documented method for synthesizing this compound is the acylation of its precursor, iminodiacetic acid (IDA). This approach involves the introduction of an acetyl group onto the nitrogen atom of the IDA molecule.

Acetic Anhydride-Mediated Acylation Routes

Acetic anhydride (B1165640) is a common and effective acetylating agent for amines due to its high reactivity and the straightforward nature of the reaction. The reaction mechanism is a nucleophilic acyl substitution, where the nitrogen atom of iminodiacetic acid acts as the nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to a tetrahedral intermediate that subsequently collapses, expelling acetate (B1210297) as a leaving group. The byproduct of this reaction is acetic acid.

The procedure is often performed in an aqueous medium. For amines, the reaction can be carried out by adding acetic anhydride to the amine, sometimes in the presence of a base like sodium acetate or sodium bicarbonate to neutralize the acetic acid byproduct. The reaction is typically exothermic.

Table 2: General Conditions for Acetic Anhydride Acylation of Amines

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Acetic Anhydride | Highly reactive acetylating agent. |

| Solvent | Water, Acetic Acid | Provides a medium for the reaction; water can hydrolyze excess anhydride. |

| Temperature | Room temperature to elevated temperatures (e.g., 50-120°C) | Controls the reaction rate; initial mixing can be exothermic. |

| Catalyst/Base | p-Toluene sulfonic acid, Sodium Acetate | Can be acid-catalyzed or proceed with a base to neutralize byproducts. |

| Workup | Cooling/Crystallization, Evaporation | The product often crystallizes upon cooling or after concentration of the reaction mixture. |

Alternative Acylating Agents and Reaction Condition Evaluation

While acetic anhydride is widely used, other acylating agents can also be employed for the N-acetylation of iminodiacetic acid. The choice of agent can be dictated by factors such as desired reactivity, cost, and the nature of the byproducts.

Alternative acylating agents include:

Acyl Chlorides (e.g., Acetyl Chloride): These are generally more reactive than anhydrides but produce corrosive hydrogen chloride (HCl) as a byproduct, which must be neutralized.

Other Acyl Surrogates: A wide variety of compounds can serve as alternative acylating agents under specific, often catalyzed, conditions. These can include esters, amides, and aldehydes.

The evaluation of reaction conditions for these alternatives involves optimizing for yield and purity while minimizing side reactions. Key considerations include the relative nucleophilicity of the amine, the electrophilicity of the acylating agent, solvent choice, reaction temperature, and the potential need for a catalyst. The reactivity of common acylating agents generally follows the order: Acyl Chloride > Acid Anhydride > Ester > Amide.

Post-Synthesis Derivatization for Functionalized Products

Following the synthesis of this compound, its functional groups—specifically the two carboxylic acid moieties—are available for further chemical modification or derivatization. Derivatization is often performed to alter the molecule's physical properties (e.g., for analytical purposes) or to create new functionalized products.

A common derivatization strategy for carboxylic acids is esterification. For instance, converting the carboxylic acid groups to methyl or ethyl esters can increase the molecule's volatility and improve its chromatographic performance for analysis by methods like HPLC-MS/MS. This can be achieved by reacting this compound with an alcohol (e.g., methanol) under acidic conditions.

Other derivatization reactions can target the carboxylic acid groups to form amides or other functional derivatives, expanding the utility of the this compound scaffold for various applications. For analytical quantification, derivatizing agents that introduce a chromophore or fluorophore can be used to enhance detection sensitivity.

Table 3: Examples of Derivatization Strategies for Carboxylic Acids

| Derivatization Reaction | Reagent(s) | Functional Group Formed | Purpose |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester | Increase volatility and improve chromatographic separation. |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Create new amide-based compounds and peptide synthesis. |

| Silylation | Silylating Agent (e.g., BSA) | Silyl Ester | Increase volatility for gas chromatography. |

| Phenacylation | 2,4′-Dibromoacetophenone | Phenacyl Ester | Introduce a UV-active chromophore for HPLC analysis. |

Phosphonomethylation for N-(Phosphonomethyl)iminodiacetic Acid Synthesis

The synthesis of N-(phosphonomethyl)iminodiacetic acid (PMIDA) is a critical step in the production of various chemicals, including the herbicide glyphosate. atamanchemicals.comasianpubs.org The primary method for synthesizing PMIDA is through the phosphonomethylation of an iminodiacetic acid (IDA) source. This reaction is a type of Mannich reaction, which involves the aminoalkylation of an acidic proton located on the nitrogen atom of IDA. rsc.org

The core process involves reacting an alkali metal salt of iminodiacetic acid, such as disodium (B8443419) iminodiacetic acid (DSIDA), or iminodiacetic acid itself with a source of formaldehyde and a phosphorus-containing acid in an aqueous medium. rsc.orggoogle.comgoogle.com Common phosphorus sources include phosphorus trichloride (B1173362) (PCl₃) or phosphorous acid (H₃PO₃). google.comgoogle.com

One widely practiced industrial method reacts an alkali metal salt of iminodiacetic acid with phosphorus trichloride in an aqueous solution. This initial step forms the hydrochloride salt of iminodiacetic acid, phosphorous acid, and the corresponding alkali metal chloride. google.com Subsequently, a formaldehyde source is introduced to the reaction mixture to complete the phosphonomethylation, yielding PMIDA. google.com Process parameters, such as the concentration of reactants and temperature, are carefully controlled to optimize the yield and purity of the final product. For instance, water can be removed during or after the reaction with phosphorus trichloride to increase the concentration of the iminodiacetic acid hydrochloride to at least 40% by weight, which facilitates the subsequent reaction with formaldehyde. google.com

Another patented approach involves simultaneously infusing water, a source of iminodiacetic acid, a source of formaldehyde, and a source of phosphorous acid (often generated in situ from the hydrolysis of a phosphorus trihalide) into a reaction mixture. google.com This method allows for careful control of the reaction conditions and stoichiometry, leading to efficient production of N-phosphonomethyliminodiacetic acid. google.com

The key components and their roles in the phosphonomethylation synthesis of PMIDA are summarized in the table below.

| Reactant/Component | Function | Common Examples |

| Iminodiacetic Acid Source | The substrate containing the secondary amine to be phosphonomethylated. | Iminodiacetic acid (IDA), Disodium iminodiacetic acid (DSIDA). rsc.orggoogle.com |

| Formaldehyde Source | Provides the methylene (B1212753) bridge (-CH₂-) between the nitrogen and phosphorus atoms. | Formaldehyde, Paraformaldehyde. rsc.orggoogle.com |

| Phosphorus Source | Provides the phosphono group (-PO₃H₂). | Phosphorus trichloride (PCl₃), Phosphorous acid (H₃PO₃). google.comgoogle.com |

| Acid | Often used to form the active intermediate of IDA and maintain reaction conditions. | Strong mineral acids (e.g., HCl). google.com |

| Solvent | The medium in which the reaction takes place. | Water. google.com |

Coordination Chemistry and Ligand Properties of N Acetyliminodiacetic Acid

Chelation Behavior and Donor Atom Characterization

The chelation of N-acetyliminodiacetic acid to metal ions is characterized by the involvement of its nitrogen and oxygen donor atoms, leading to the formation of stable chelate rings.

This compound typically acts as a tetradentate ligand, coordinating to a central metal ion through the nitrogen atom of the iminodiacetate (B1231623) group, the oxygen atoms of the two carboxylate groups, and the oxygen atom of the amide group. This coordination behavior has been exemplified in the complex cis-diaqua(N-carbamoylmethyl-iminodiacetato)nickel(II), [Ni(ADA)(H₂O)₂]. In this complex, the this compound ligand wraps around the nickel(II) ion, utilizing its nitrogen and three oxygen atoms as the primary binding sites. giqimo.com

In some instances, the ligand can also exhibit a bridging function in addition to chelation. This has been observed in a polymeric copper(II) derivative where the this compound ligand links adjacent metal centers, showcasing its versatility in forming extended coordination networks. giqimo.com

The preferential binding sites are the central imino nitrogen and the two carboxylate oxygens, which form a stable tripodal arrangement around the metal ion. The involvement of the amide oxygen in coordination further enhances the stability of the resulting complex.

The conformation of these chelate rings is influenced by the coordination geometry of the metal ion and the steric constraints of the ligand. In the octahedral [Ni(ADA)(H₂O)₂] complex, the ligand adopts a specific conformation to accommodate the cis coordination of the two water molecules. The atoms N(1), O(11), O(21), and O(31, amide) of the tetradentate ADA²⁻ ion, along with the oxygen atoms of the two coordinated water molecules, define a slightly asymmetrical octahedral environment around the nickel(II) atom. giqimo.com

Stability and Thermodynamics of Metal-N-Acetyliminodiacetic Acid Complexes

The stability of metal complexes with this compound is quantified by their stability constants and is influenced by both the properties of the metal ion and the ligand itself.

The formation of complexes between this compound and various metal ions has been studied, and their stability constants (log K) have been determined. These constants provide a quantitative measure of the strength of the metal-ligand interaction. For instance, the complexation with thorium(IV) has been shown to form ML₁, ML₂, and ML₃ species with corresponding log K values of 9.84, 8.23, and 5.70, respectively. iaea.org

The stability of these complexes is influenced by factors such as the pH of the solution, the ionic strength of the medium, and the nature of the solvent. The protonation of the ligand's donor groups at different pH values can affect its ability to coordinate with metal ions.

The formation constants for several divalent and trivalent metal ions with N-(2-acetamido)iminodiacetic acid have been determined pH-metrically. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions.

Stability Constants (log K) of Metal-N-Acetyliminodiacetic Acid Complexes

| Metal Ion | log K₁ | log K₂ | Reference |

|---|---|---|---|

| Co(II) | 5.65 | - | acs.org |

| Ni(II) | 6.60 | - | acs.org |

| Cu(II) | 8.33 | - | acs.org |

| Cd(II) | 5.30 | - | acs.org |

| Pb(II) | 6.55 | - | acs.org |

| Ce(III) | 6.20 | - | acs.org |

| UO₂(²⁺) | 7.70 | - | acs.org |

| Th(IV) | 9.84 | 8.23 | iaea.org |

The coordination affinity of this compound is significantly influenced by the characteristics of the metal ion, including its charge, ionic radius, and electron configuration.

Generally, metal ions with a higher charge-to-radius ratio form more stable complexes. This trend is evident in the high stability constant observed for the Th(IV) complex compared to divalent metal ions. iaea.org The smaller size and higher charge of Th(IV) lead to stronger electrostatic interactions with the negatively charged donor atoms of the ligand.

For divalent transition metal ions, the stability of their complexes with this compound typically follows the Irving-Williams order (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). This trend is attributed to the decrease in ionic radii and the increase in ligand field stabilization energy across the series.

Structural Elucidation of this compound Coordination Compounds

A key example is the crystal structure of cis-diaqua(N-carbamoylmethyl-iminodiacetato)nickel(II), [Ni(ADA)(H₂O)₂]. giqimo.com In this monomeric complex, the nickel(II) ion is in a slightly distorted octahedral environment. The this compound ligand acts as a tetradentate chelating agent, coordinating to the nickel ion through the imino nitrogen, the two carboxylate oxygen atoms, and the amide oxygen atom. The remaining two coordination sites are occupied by water molecules in a cis arrangement. The coordination bond distances are Ni(1)–N(1) = 2.072(2) Å, Ni(1)–O(11) = 2.051(2) Å, Ni(1)–O(21) = 2.045(2) Å, and Ni(1)–O(31, amide) = 2.065(2) Å. giqimo.com The crystal structure is further stabilized by a three-dimensional network of hydrogen bonds involving the coordinated water molecules and the amide group of the ligand. giqimo.com

In contrast to the monomeric nickel(II) complex, a polymeric structure has been reported for a copper(II) derivative with this compound. In this polymer, the ligand exhibits both chelating and bridging functions, leading to a square base pyramidal coordination geometry (type 4+1) for the copper(II) ion. giqimo.com This highlights the structural diversity that can be achieved with this versatile ligand.

Spectroscopic Analysis of Metal-Ligand Interactions

The interaction between this compound and metal ions can be investigated using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide valuable insight into the ligand's coordination mode and the electronic environment of the resulting metal complex.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the donor atoms of the this compound ligand that are involved in bonding with a metal ion. As a tridentate ligand, it offers three potential coordination sites: the nitrogen atom and the oxygen atoms from the two carboxylate groups. Upon complexation, shifts in the vibrational frequencies of the functional groups are observed. Specifically, the stretching frequencies of the carbonyl groups (C=O) within the carboxylates and the amide group are monitored. A shift in these bands to lower wavenumbers typically indicates coordination of the respective oxygen or nitrogen atom to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the metal complex in solution. nsf.gov The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment. capes.gov.br Upon complexation, changes in these chemical shifts can confirm the binding of the ligand to the metal. Furthermore, NMR can be used to determine the magnetic properties of the complex. magritek.com For instance, complexes with diamagnetic metal ions like Al³⁺ typically show sharp NMR signals, whereas complexes with paramagnetic metal ions often exhibit broadened resonances due to the presence of unpaired electrons. azom.com This distinction helps in understanding the electronic structure of the metal center after coordination. magritek.com

While specific spectral data for this compound complexes are not extensively detailed in publicly available literature, the principles of these analytical techniques are universally applied to characterize such metal-ligand systems.

Characterization of Coordination Geometries (e.g., Octahedral, Square Planar, Square Pyramidal)

When two molecules of this compound coordinate to a single metal ion (a 2:1 ligand-to-metal ratio), a coordination number of six is achieved, typically resulting in an octahedral geometry. This is a common arrangement for many transition metals. scielo.br In such a complex, the two ligand molecules wrap around the metal center, occupying the six coordination sites.

Other geometries are possible depending on the metal ion and the presence of other co-ligands:

Square Pyramidal: In some cases, a metal ion may be five-coordinate, leading to a square pyramidal geometry. This can occur with one molecule of this compound and two other monodentate ligands, or with specific metal ions that favor this arrangement. nih.gov

Square Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). A complex featuring one this compound ligand and a monodentate ligand could potentially adopt a square planar arrangement. researchgate.net

The definitive characterization of these geometries is accomplished through single-crystal X-ray diffraction analysis, which provides precise bond lengths and angles of the coordination sphere. nih.gov

Isomerism (e.g., Linkage, Geometric, Optical) in Complex Structures

Metal complexes formed with this compound can exhibit several types of isomerism due to the spatial arrangement of the ligands around the central metal ion. uomustansiriyah.edu.iq

Geometric Isomerism: In an octahedral complex with a 2:1 ligand-to-metal ratio, [M(this compound)₂], the two tridentate ligands can arrange themselves in two different ways, leading to geometric isomers.

Facial (fac) isomer: The three donor atoms (N, O, O) of one ligand occupy one face of the octahedron.

Meridional (mer) isomer: The three donor atoms of one ligand are arranged in a plane that bisects the octahedron.

Optical Isomerism: Stereoisomerism can also occur, where the isomers are non-superimposable mirror images of each other, known as enantiomers. cognitoedu.org Octahedral complexes with chelating ligands like this compound are often chiral. For a [M(this compound)₂] complex, both the fac and mer geometric isomers are chiral and can exist as a pair of enantiomers (Δ and Λ isomers). These optical isomers have identical physical properties except for their interaction with plane-polarized light. docbrown.info

Linkage Isomerism: While less common for this specific ligand, linkage isomerism could theoretically occur if a functional group had an alternative donor atom. uomustansiriyah.edu.iq However, for this compound, coordination is strongly favored through the specific nitrogen and two carboxylate oxygen atoms, making linkage isomerism unlikely.

This compound as a Ligand in Homogeneous Catalysis

Role in Ligand-Accelerated Catalysis

Ligand-accelerated catalysis (LAC) is a phenomenon where the addition of a ligand to a catalytic system increases the rate of the reaction, often significantly. sci-hub.seprinceton.edu The ligand interacts with the metal catalyst to form a new complex that is more active than the original catalyst. This approach is crucial for achieving high efficiency and selectivity in many chemical transformations. nih.gov

N-acetylated amino acids, the class of compounds to which this compound belongs, have been identified as effective ligands for accelerating palladium-catalyzed reactions. It has been reported that mono-N-protected amino acid (MPAA) ligands can significantly enhance the activity of palladium catalysts in C-H functionalization processes. mdpi.com The N-acetyl group and the carboxylate moieties can coordinate to the metal center, modifying its electronic properties and steric environment to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This enhancement in catalytic activity demonstrates the potential role of this compound as a ligand in accelerating important organic transformations.

Applications in Metal-Mediated C-H Activation Reactions

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that involves the cleavage of a C-H bond followed by the formation of a new C-C or C-heteroatom bond. Palladium catalysis is frequently employed for these transformations. nih.govrsc.org The efficiency and selectivity of these reactions often depend heavily on the ligand coordinated to the palladium center.

The utility of N-acetylated amino acids as ligands in this context has been demonstrated. In a study on the palladium-catalyzed β-C(sp³)–H acetoxylation of α,α-disubstituted α-amino acids, the addition of an N-acetylated amino acid ligand was shown to be critical for achieving high reaction efficiency. Specifically, the use of N-acetyl-L-valine as a ligand dramatically improved the yield of the desired β-acetoxylated product. mdpi.com This highlights the crucial role of the N-acetylamino acid structure in promoting the C-H activation step. Given its structural similarities, this compound is a strong candidate for application as a ligand in similar metal-mediated C-H activation reactions.

Effect of N-Acetyl-L-valine Ligand on Pd-Catalyzed C–H Acetoxylation mdpi.com

| Catalytic System | Ligand | Isolated Yield (%) |

|---|---|---|

| Pd(OAc)₂ / PhI(OAc)₂ | None | Trace |

| Pd(OAc)₂ / PhI(OAc)₂ | N-Acetyl-L-valine | 65% |

Advanced Analytical Applications Utilizing N Acetyliminodiacetic Acid Derivatives

Chelation Ion Chromatography (CIC) Stationary Phases

Chelation Ion Chromatography (CIC) is a powerful analytical technique that utilizes chelating ligands immobilized on a stationary phase to separate metal ions. N-acetyliminodiacetic acid (AIDA) serves as a highly effective functional group in these stationary phases due to its strong affinity for a wide range of metal cations.

Design and Fabrication of this compound Functionalized Monoliths and Resins

The development of stationary phases functionalized with this compound involves the chemical modification of a support material, which can be either porous polymer monoliths or silica-based resins.

A common approach involves the fabrication of capillary-housed polymer monoliths. For instance, lauryl methacrylate-co-ethylene dimethacrylate (LMA-co-EDMA) monoliths can be synthesized and subsequently functionalized. nih.gov This process includes treating the monolith with vinyl azlactone, which then allows for the immobilization of iminodiacetic acid (IDA), resulting in the formation of AIDA-functionalized monoliths. nih.gov By varying the concentration of vinyl azlactone and the reaction conditions, monoliths with different ligand densities can be prepared. nih.gov This control over ligand density is crucial, as higher capacity columns generally lead to increased cation retention and improved chromatographic resolution. nih.govdcu.ie

Another strategy involves modifying core-shell silica (B1680970) particles. Bare core-shell silica can be functionalized using standard silane (B1218182) chemistry to introduce iminodiacetic acid groups, creating a novel stationary phase. nih.gov This method has been used to create N-hydroxyethyliminodiacetic acid (HEIDA) functionalized phases, which demonstrate high efficiency in separating alkaline earth, transition, and heavy metal cations. nih.gov The efficiencies achieved with these core-shell materials are often comparable to or better than those of traditional fully porous silica-based chelation stationary phases. nih.gov

The general steps for fabricating an AIDA-functionalized polymer monolith can be summarized as follows:

Polymerization: A porous polymer monolith (e.g., LMA-co-EDMA) is created within a capillary column via in-situ polymerization.

Activation: The monolith surface is activated, for example, by functionalizing it with vinyl azlactone. nih.gov

Immobilization: Iminodiacetic acid is then covalently bonded to the activated surface, forming the this compound chelating sites. nih.gov

Mechanisms of Metal Ion Retention and Selectivity in CIC

The retention of metal ions on this compound stationary phases is primarily governed by the formation of chelate complexes between the metal ions and the immobilized AIDA ligands. Iminodiacetic acid is a well-characterized ligand with moderate selectivity for alkaline earth metals and excellent selectivity for transition and heavy metal ions. dcu.ie

The fundamental retention mechanisms include:

Chelation: The primary mechanism involves the formation of stable coordinate bonds between the metal ion and the nitrogen and carboxylate groups of the AIDA ligand. This interaction is highly dependent on the specific metal ion, its charge, ionic radius, and coordination chemistry.

Cation Exchange: Retention also involves electrostatic interactions. osti.gov At a suitable pH, the carboxyl groups of AIDA are deprotonated, creating negatively charged sites that can attract and exchange with positively charged metal cations. osti.govescholarship.org

The selectivity of the stationary phase for different metal ions is determined by the stability of the metal-AIDA complexes formed. Metal ions that form more stable complexes will be retained more strongly on the column, leading to longer retention times. This differential affinity allows for the separation of various metal ions from a single sample. The density of the AIDA ligands on the stationary phase surface is a critical factor; a higher ligand density results in a higher column capacity, leading to stronger retention and better resolution for target cations. nih.gov

Optimization of Chromatographic Parameters for Enhanced Separation (e.g., eluent concentration, pH, temperature)

To achieve optimal separation performance in CIC using AIDA-functionalized stationary phases, several chromatographic parameters must be carefully controlled and optimized.

Eluent Concentration and pH: The composition of the mobile phase, or eluent, is critical. The concentration of the eluent, often an acidic solution like nitric acid, directly influences the retention of metal ions. nih.gov Increasing the eluent's acidity (lowering the pH) leads to the protonation of the AIDA ligands, which weakens their interaction with metal ions and results in shorter retention times. Conversely, a higher pH enhances the chelating capacity and increases retention. The addition of a competing complexing agent, such as dipicolinic acid, to the eluent can also modulate the selectivity and retention of metal ions. nih.gov

Column Temperature: Temperature can have a significant and varied effect on the retention of different metal ions, indicating complex thermodynamic processes. nih.gov For example, in studies using AIDA-functionalized monoliths for the separation of Mn(II), Cd(II), and Cu(II), it was observed that an increase in column temperature led to increased retention for Cd(II) and Cu(II), while the retention of Mn(II) decreased. nih.gov This suggests that the complexation reactions for Cd(II) and Cu(II) are endothermic, whereas the reaction for Mn(II) is exothermic.

A summary of the effects of key chromatographic parameters is presented in the table below.

| Parameter | Effect on Retention | Rationale | Reference |

|---|---|---|---|

| Eluent pH | Decreasing pH decreases retention | Protonation of the carboxylate groups on the AIDA ligand reduces its ability to chelate with metal cations. | nih.gov |

| Eluent Concentration (Acid) | Increasing acid concentration decreases retention | Higher concentration of H+ ions competes with metal ions for the chelating sites. | nih.gov |

| Column Temperature | Variable (analyte-dependent) | Affects the thermodynamics of the metal-ligand complexation. Can be endothermic (retention increases with temp) or exothermic (retention decreases with temp). | nih.gov |

Adsorbents for Metal Ion Separation and Preconcentration

The effectiveness of adsorbents in metal ion separation hinges on the presence of functional groups that can selectively bind to target metal ions. This compound provides two carboxylate groups and a nitrogen atom, which can act as a tridentate ligand to form stable chelate complexes with a variety of metal cations. The modification of this functional group onto solid supports allows for its application in solid-phase extraction (SPE) and other separation techniques, facilitating the preconcentration of trace metals from complex samples.

Surface Functionalization of Advanced Materials (e.g., Multi-Walled Carbon Nanotubes)

Multi-walled carbon nanotubes (MWCNTs) are a class of advanced materials recognized for their high surface area, mechanical strength, and thermal stability. However, pristine MWCNTs have limited adsorption capabilities for metal ions due to their non-polar surface. To enhance their affinity for metal ions, the surface of MWCNTs can be functionalized with chelating agents like this compound.

The functionalization process typically involves an initial oxidation step to introduce carboxylic acid groups on the MWCNT surface. These groups can then be further reacted to covalently attach this compound moieties. The resulting this compound-functionalized MWCNTs (NAIDA-MWCNTs) possess a high density of active sites for metal ion chelation.

Research Findings on Metal Ion Adsorption by Functionalized MWCNTs

| Metal Ion | Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Cu(II) | 85.6 | 5.5 | Fictional Data |

| Pb(II) | 120.3 | 6.0 | Fictional Data |

| Cd(II) | 78.2 | 6.5 | Fictional Data |

| Ni(II) | 65.4 | 6.0 | Fictional Data |

| Zn(II) | 72.1 | 5.8 | Fictional Data |

| Note: The data in this table is hypothetical and for illustrative purposes, as specific research on this compound functionalized MWCNTs is not available. |

The adsorption process is generally pH-dependent, with optimal binding occurring at specific pH values where the carboxyl groups are deprotonated, and the metal ions are in their free cationic form. The selectivity of these materials can be tuned by adjusting the pH and other experimental conditions.

Development of Chelating Resins for Selective Ion Removal

Chelating resins are polymeric materials that have been functionalized with chelating ligands to selectively remove metal ions from aqueous solutions. These resins are widely used in various industrial processes, including wastewater treatment, hydrometallurgy, and chemical analysis. The incorporation of this compound into a polymer matrix can produce a chelating resin with specific selectivity for certain metal ions.

The synthesis of such resins typically involves the polymerization of a monomer containing the this compound group or the post-functionalization of a pre-formed polymer backbone. The choice of the polymer matrix, such as polystyrene-divinylbenzene or polyacrylate, can significantly influence the physical properties and performance of the resulting resin.

Performance of this compound-Based Chelating Resins

The performance of a chelating resin is evaluated based on its adsorption capacity, selectivity, and regeneration ability. While specific data for this compound resins is limited, the general characteristics can be extrapolated from resins with similar functional groups. The following table presents hypothetical performance data for such a resin.

| Parameter | Value | Conditions |

| Adsorption Capacity for Cu(II) | 2.5 mmol/g | pH 5.0 |

| Adsorption Capacity for Ni(II) | 1.8 mmol/g | pH 6.0 |

| Selectivity (Cu/Ni) | 1.39 | - |

| Regeneration Efficiency | >95% | 1 M HCl |

| Note: This data is illustrative and not based on published research for this compound resins. |

The selectivity of these resins is a crucial parameter, as it determines their ability to separate target metal ions from a mixture of other ions. The acetyl group in this compound may influence the steric and electronic environment of the chelating site, potentially leading to different selectivities compared to traditional iminodiacetic acid resins. Further research is needed to fully explore and characterize the unique properties of this compound-based chelating resins for selective ion removal.

Theoretical and Computational Investigations of N Acetyliminodiacetic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and various reactivity parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations have been successfully applied to molecules with similar functional groups, such as N-acetylated amino acids and quinazolinone derivatives, to determine optimized molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. iaea.orgresearchgate.net For N-acetyliminodiacetic acid, DFT would allow for the accurate prediction of its three-dimensional structure, including bond lengths and angles. Such calculations confirm that the charge transfer primarily occurs within the molecule. iaea.org Furthermore, DFT is instrumental in studying intermolecular interactions, which can be visualized through Hirshfeld surface analysis to understand how molecules pack in a crystalline state. researchgate.net

Global reactivity descriptors are crucial concepts derived from DFT that help in understanding the relationship between a molecule's structure, stability, and chemical reactivity. researchgate.net These descriptors are calculated from the energies of the HOMO and LUMO. researchgate.netresearchgate.net Key descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (µ), and the electrophilicity index (ω). researchgate.netresearchgate.netdergipark.org.tr A lower HOMO-LUMO energy gap suggests higher polarizability and reactivity. nih.gov The electrophilicity index is particularly useful as it indicates the tendency of a molecule to accept electrons, with higher values suggesting a good electrophilic character. dergipark.org.tr These quantum chemical parameters provide a quantitative framework for predicting how this compound would behave in chemical reactions.

| Global Reactivity Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Chemical Potential (µ) | µ = -(I + A) / 2 = -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = µ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Dynamics and Adsorption Mechanism Simulations

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. MD provides insights into the physical movements of atoms and molecules, making it ideal for studying complex processes like metal-ligand binding and surface adsorption. researchgate.net

Molecular dynamics simulations are a powerful tool for providing insights into the behavior of dynamic metal-ligand coordination in solution. researchgate.net For a chelating agent like this compound, MD can be used to model its interaction with various metal ions in an aqueous environment. These simulations can reveal the structure of the coordination complex, the stability of the metal-ligand bonds, and the dynamics of the surrounding solvent molecules. researchgate.netnih.gov By tracking the interatomic distances between the metal ion and the ligand's binding sites (the nitrogen and carboxylate oxygen atoms), MD can elucidate the preferred coordination geometry and the flexibility of the complex. researchgate.net Such simulations are crucial for understanding the sequestration of metal ions, a key function of chelating agents.

Theoretical investigations using atomistic simulations, such as Monte Carlo or molecular dynamics approaches, can reveal the adsorption configuration and interactions between a molecule and a material surface. mdpi.com For molecules containing functional groups similar to this compound, like N-acetylcysteine, simulations have been used to study their adsorption mechanism on surfaces such as carbon steel and magnesium alloys. mdpi.commdpi.com These studies indicate that adsorption can occur through a mixed mechanism involving both chemisorption (formation of coordinate chemical bonds via heteroatoms) and physisorption (van der Waals forces and electrostatic interactions). mdpi.com Simulations can calculate adsorption energies, which indicate the spontaneity and strength of the adsorption process, helping to elucidate how this compound might bind to and functionalize various material surfaces. mdpi.com

Prediction and Validation of Coordination Geometries and Stability Constants

A crucial aspect of a chelating agent's function is the stability of the complexes it forms with metal ions. Theoretical methods can be used to predict the geometry of these complexes and to estimate their stability constants, which quantify the binding affinity. Potentiometric measurements combined with computational modeling have been used to determine the stability constants of metal complexes with ligands like L-ascorbic acid. ekb.eg For this compound, quantum chemical methods such as DFT can be used to model the three-dimensional structure of its metal complexes. By calculating the binding energy between the ligand and the metal ion, it is possible to predict the relative stability of different complexes. These theoretical predictions can then be validated against experimentally determined stability constants, providing a comprehensive understanding of the molecule's chelating properties.

Following a comprehensive search of publicly available scientific databases and literature, detailed information regarding the specific chemical reactivity and transformations of this compound, as outlined in the requested article structure, could not be located.

Specifically, research findings and data pertaining to the following sections and subsections of the proposed article are not sufficiently available to generate a thorough and scientifically accurate report:

Reactivity and Chemical Transformations of N Acetyliminodiacetic Acid

Intra- and Intermolecular Cyclization Reactions:There is no available literature that describes the specific conditions or products of intra- or intermolecular cyclization reactions of N-acetyliminodiacetic acid.

Due to the absence of specific data for this compound in these key areas, it is not possible to construct the requested article with the required level of detail and scientific accuracy. The available information is limited to general chemical principles of related functional groups and does not provide the specific research findings necessary to fulfill the user's request.

Emerging Research Areas and Potential Applications

Role as a Structural Component in Designed Macromolecules

The iminodiacetate (B1231623) moiety, as seen in N-acetyliminodiacetic acid, serves as a powerful and versatile building block in the architecture of complex macromolecules. Its ability to act as a tridentate chelating agent for various metal ions, combined with its bifunctional nature, allows it to be incorporated into polymers and peptides as a key functional group or a structural linker. science.gov

In polymer science, IDA is integrated into macromolecular structures to create materials with specific metal-binding capabilities. For instance, copolymers of methyl methacrylate (B99206) and a chelating monomer, glycidyl (B131873) methacrylate–iminodiacetic acid (GMA–IDA), have been synthesized. acs.org These polymers demonstrate the ability to form stable complexes with metal ions like Copper(II), effectively distributing the chelating functionality throughout the polymer matrix. acs.org Another approach involves the synthesis of bio-based polymers, such as poly(lactic acid-iminodiacetic acid) [P(LA-co-IDA)], through direct melt polycondensation. moleculardepot.com This creates star-shaped polymeric structures that can act as sustained-release chelating agents for heavy metal ions like Pb²⁺. moleculardepot.com

The application of IDA as a linker in peptide and protein engineering is a particularly active area of research. It can be used as a bifunctional linker for the dimerization of cyclic peptides, such as RGD peptides, which are significant in biomedical research. nih.govnih.gov In this role, the IDA unit provides a scaffold to connect two peptide molecules while also offering a site for attaching other functional molecules, like radiometal chelators. nih.gov Furthermore, researchers have incorporated iminodiacetic acid-appended amino acids directly into peptide chains. nih.gov This strategy allows for the regulation of the peptide's secondary structure, such as helix stability, through the addition of metal ions like Cu²⁺, which coordinate with the IDA residues. nih.gov This metal-triggered conformational control opens pathways for designing peptides with switchable biological activity. nih.gov

Table 1: Examples of Macromolecules Incorporating Iminodiacetic Acid (IDA) Functionality

| Macromolecule Type | Specific Example | Monomers / Components | Key Feature of IDA | Application Area | Reference(s) |

|---|---|---|---|---|---|

| Synthetic Polymer | Poly(methyl methacrylate-co-GMA-IDA) | Methyl methacrylate, Glycidyl methacrylate-iminodiacetic acid | Chelating functional group | Metal ion complexation | acs.org |

| Bio-based Polymer | Poly(lactic acid-co-iminodiacetic acid) | Lactic acid, Iminodiacetic acid | Star-shaped polymer core | Sustained-release chelation | moleculardepot.com |

| Dimeric Peptide | I2P-RGD₂ | Cyclic RGD peptide, Iminodiacetic acid | Bifunctional linker | Biomedical imaging | nih.govnih.gov |

| Engineered Peptide | IDA-appended S-peptide of RNase S | S-peptide, Iminodiacetic acid-appended amino acids | Metal-responsive structural regulator | Enzyme activity regulation | nih.gov |

| Polysaccharide | Chitosan-IDA derivative | Chitosan, Galactose derivative with IDA | Chelating side-chain | Metal sequestration | researchgate.net |

Interfacial Chemistry and Advanced Material Science Applications

The robust metal-chelating capability of the iminodiacetate group is being exploited in interfacial chemistry and material science to create functional surfaces and nanoparticles with tailored properties, extending its use well beyond chromatography. These advanced materials are designed for applications in biosensing, environmental remediation, and targeted therapies.

A prominent application is the functionalization of nanoparticles. Magnetic (Fe₃O₄) nanoparticles have been coated with IDA, which, when charged with Cu²⁺ ions, can selectively bind and separate specific proteins like bovine hemoglobin from complex mixtures. nih.gov Similarly, porous hydroxyapatite (B223615) nanoparticles modified with IDA and chelated with Ni²⁺ ions serve as effective adsorbents for capturing histidine-tagged proteins. nih.gov Gold nanoparticles functionalized with IDA derivatives have been developed for the optical sensing of proteins such as myoglobin, where the aggregation of nanoparticles is induced by the protein coordinating to the IDA-Cu²⁺ complexes on the particle surfaces. acs.org

Surface modification of bulk materials with IDA is another key research direction. Basalt fibers, after a series of surface treatments including polydopamine coating, have been functionalized with IDA to create a novel composite adsorbent for the efficient removal of Cu(II) ions from water. tandfonline.com In the realm of active packaging, polypropylene (B1209903) films have been modified through a photo-grafting process to introduce IDA functionality. science.gov These films can chelate trace transition metals like iron and copper, thereby acting as antioxidant materials to preserve food and beverage products. science.gov

Self-assembled monolayers (SAMs) incorporating IDA derivatives are being used to construct highly specific biosensor interfaces. science24.comnih.gov For example, mixed SAMs on gold surfaces have been designed using lipids that incorporate an iminodiacetic acid-nickel salt complex. science24.com These surfaces are engineered to immobilize histidine-tagged recombinant proteins in a highly oriented fashion, which is crucial for retaining their biological activity in immunosensors. science24.com

Table 2: Advanced Materials Utilizing Iminodiacetic Acid (IDA) Functionalization

| Material Type | Base Material | IDA Application | Metal Ion | Target Analyte / Application | Reference(s) |

|---|---|---|---|---|---|

| Magnetic Nanoparticles | Iron Oxide (Fe₃O₄) | Surface functionalization | Cu²⁺ | Selective protein separation | nih.gov |

| Porous Nanoparticles | Hydroxyapatite | Surface modification | Ni²⁺ | His-tagged protein capture | nih.gov |

| Optical Nanosensors | Gold | Surface functionalization | Cu²⁺ | Myoglobin detection | acs.org |

| Composite Adsorbent | Basalt Fiber | Surface coating | Cu²⁺ | Heavy metal removal from water | tandfonline.com |

| Active Packaging Film | Polypropylene | Photo-grafted surface layer | Fe³⁺, Cu²⁺ | Antioxidant packaging | science.gov |

| Biosensor Surface | Gold | Self-Assembled Monolayer (SAM) | Ni²⁺ | Immobilization of His-tagged proteins | science24.com |

Q & A

Q. How can researchers evaluate the environmental impact of this compound degradation products?

- Methodological Answer : Perform aerobic and anaerobic biodegradation studies in simulated environmental matrices (e.g., soil/water systems). Analyze degradation intermediates via LC-MS/MS and compare to known toxicants (e.g., nitrosamines). Refer to SDS guidelines, which caution against environmental release due to hazardous decomposition products like nitrogen oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.